N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structural arrangement that combines elements of benzofuran and fluorobenzoyl moieties, contributing to its biological activity and chemical properties.
The compound can be identified through various chemical databases, including PubChem and ChemicalBook, which provide detailed information on its structure, classification, and properties. The Chemical Abstracts Service (CAS) number for this compound is 898635-30-8, facilitating its identification in scientific literature and commercial sources .
This compound is classified as an organic amide due to the presence of the amide functional group. It is also categorized under the broader class of benzamide derivatives, which are known for their diverse pharmacological activities. The presence of a fluorine atom in the structure enhances its lipophilicity, potentially influencing its interaction with biological targets .
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity during synthesis .
The molecular formula of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is C20H20FNO4. Its structure can be visualized as follows:
The compound's molecular weight is approximately 357.37 g/mol. Structural data can be obtained from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide can participate in various chemical reactions:
Technical details such as reaction conditions (temperature, solvent) are essential for optimizing these transformations .
The mechanism of action for N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide primarily involves interactions with biological targets such as enzymes or receptors. The fluorobenzoyl moiety may enhance binding affinity due to increased lipophilicity and electronic effects.
Data from pharmacological studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis .
Relevant analyses include spectroscopic techniques that confirm purity and structural integrity .
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide has potential applications in:
The ongoing research into similar compounds suggests that modifications on the benzofuran scaffold could lead to novel therapeutic agents with enhanced efficacy and reduced side effects .
Benzofuran derivatives represent a privileged scaffold in contemporary drug discovery due to their structural diversity and broad-spectrum biological activities. These heterocyclic compounds, characterized by a fused benzene and furan ring system, demonstrate remarkable adaptability in interacting with therapeutic targets across multiple disease domains, including oncology, neurodegenerative disorders, and endocrine pathologies [5] [8]. The inherent planarity and electron-rich nature of the benzofuran core facilitate π-π stacking interactions with biological macromolecules, while its synthetic versatility allows strategic functionalization to optimize pharmacokinetic and pharmacodynamic profiles [2] [6].
Recent advancements underscore benzofuran derivatives as critical pharmacophores in targeted cancer therapies. Novel benzofuran-chalcone hybrids exhibit potent antiangiogenic effects through vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, with half-maximal inhibitory concentration (IC50) values reaching nanomolar ranges in in vitro models of breast, cervical, and lung carcinomas [3]. Simultaneously, benzofuran-based sulfamates have emerged as dual aromatase-sulfatase inhibitors (DASIs), addressing resistance mechanisms in estrogen receptor-positive breast cancer. Representative compounds demonstrate balanced inhibition of both enzymes (aromatase IC50 = 35–137 nM; steroid sulfatase IC50 = 48–164 nM), leveraging the benzofuran core as a unifying structural platform for dual-target engagement [6].
In neurodegenerative disease research, benzofuran analogues demonstrate acetylcholinesterase and butyrylcholinesterase inhibitory activities relevant to Alzheimer's disease management. Structural bioisosterism between benzofuran and approved therapeutics like donepezil enables rational design of novel inhibitors with enhanced blood-brain barrier permeability and reduced side-effect profiles [8]. The multifaceted target engagement capabilities of benzofuran derivatives position them as ideal starting points for developing multitarget-directed ligands against complex polygenic diseases.
Table 1: Therapeutic Applications of Benzofuran Derivatives in Medicinal Chemistry
Therapeutic Area | Molecular Target(s) | Representative Activity | Reference |
---|---|---|---|
Oncology (Solid Tumors) | VEGFR-2 | IC50 = 0.18–2.3 µM against HCC1806, HeLa, A549 cell lines | [3] |
Hormone-Dependent Cancers | Aromatase/Steroid Sulfatase | Dual inhibition (Arom IC50 = 35 nM; STS IC50 = 164 nM) | [6] |
Microtubule-Driven Cancers | Tubulin Polymerization | IC50 = 3.01 µM (MDA-MB-231) and 5.20 µM (HCT-116) | [5] |
Neurodegenerative Disorders | Acetylcholinesterase/Butyrylcholinesterase | IC50 = 0.39 µg/mL (AChE); 0.51 µg/mL (BuChE) | [8] |
"N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide" (molecular formula: C25H20FNO6; molecular weight: 449.4 g/mol) integrates three distinct pharmacophoric elements that synergistically enhance its biorecognition potential. The benzofuran core serves as a planar, hydrophobic anchor enabling stacking interactions within enzyme binding pockets. XLogP3 values of 5.4 indicate significant lipophilicity, facilitating membrane penetration [2]. Positional modifications on this core critically determine biological activity: the 2-substituted 4-fluorobenzoyl moiety provides electronic asymmetry, while the 3-amido linkage serves as a versatile vector for pharmacophore extension [5] [8].
The 4-fluorobenzoyl domain at the benzofuran C2 position enhances target affinity through halogen bonding interactions. The fluorine atom, acting as a hydrogen bond acceptor, forms favorable contacts with backbone amides or side-chain hydroxyl groups in enzymatic binding sites. This substituent also elevates metabolic stability by reducing oxidative deamination compared to non-halogenated analogues [2] [7]. The 3,4,5-trimethoxybenzamide moiety attached via N-acylation exhibits a trifunctional electron-donating system: the para-methoxy group donates electrons to the carbonyl, enhancing hydrogen-bond accepting capacity, while ortho-methoxy groups provide steric modulation of the amide bond conformation. Molecular modeling confirms this trimethoxy arrangement complements the topology of tubulin's colchicine binding site, with hydrogen bonds involving Asn101 and Lys352 residues [5].
Table 2: Structural Components and Their Pharmacological Contributions
Structural Component | Physicochemical Properties | Pharmacological Role |
---|---|---|
Benzofuran Core | Planar conformation; π-electron density | Facilitates intercalation into hydrophobic enzyme pockets; enables π-stacking with aromatic residues |
C2: 4-Fluorobenzoyl | σp = 0.06 (Hammett constant); Dipole moment = 1.51 D | Enhances binding via halogen bonding; improves metabolic stability and membrane permeation |
C3: Amide Linker | Hydrogen bond donor/acceptor count: 1/7; Rotatable bonds: 4 | Serves as hydrogen-bond bridge; provides conformational flexibility for target complementarity |
Trimethoxybenzamide | Steric bulk: 81.3 Å3; Methoxy group σ = -0.27 | Engages in hydrophobic interactions; modulates electronic properties of carbonyl for enhanced binding |
Structure-activity relationship (SAR) studies reveal that modifications to the trimethoxybenzamide region significantly impact cytotoxicity. Desmethoxylation reduces tubulin inhibition by >10-fold, while substituent repositioning (e.g., 2,4,5-trimethoxy isomers) diminishes potency by disrupting optimal hydrophobic contact geometry within the binding pocket [5]. The compound's conformational flexibility (4 rotatable bonds) enables adaptive binding to structurally diverse targets, though excessive flexibility may compromise selectivity—an unresolved challenge in analog design.
Despite promising in vitro efficacy, significant knowledge gaps impede the translational development of "N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide". Foremost among these is the limited mechanistic understanding of its multitarget engagement profile. While tubulin polymerization inhibition has been established (IC50 ≈ 3 μM) through comparative analysis with combretastatin A-4 [5], potential off-target interactions with kinases, GPCRs, or epigenetic regulators remain unmapped. Comprehensive kinome-wide binding studies are warranted to elucidate secondary pharmacodynamic effects that could influence therapeutic utility or toxicity.
A second critical gap exists in structure-optimization strategies for overcoming physicochemical limitations. The compound exhibits high lipophilicity (cLogP >5), which correlates with poor aqueous solubility—a property that complicates formulation development and oral bioavailability. Semisynthetic modification of the methoxy groups (e.g., partial demethylation to hydroxymethoxy derivatives) or amide bioisosteric replacement could enhance hydrophilicity without compromising target affinity [5] [8]. Additionally, in vivo pharmacokinetic parameters including hepatic clearance, plasma protein binding, and blood-brain barrier penetration remain uncharacterized. These properties must be quantified to determine viable administration routes and dosing regimens for preclinical models.
The absence of structure-based design studies represents a third research priority. Although molecular docking suggests interaction with VEGFR-2 (PDB ID: 4BSK) [3] and tubulin (PDB ID: 1SA0) [5], high-resolution cocrystal structures are unavailable. X-ray crystallography or cryo-EM studies would validate binding poses and identify critical water-mediated hydrogen bonds for exploitation in next-generation analogs. Furthermore, synergistic potential with established chemotherapeutic agents remains unexplored—a significant oversight given the clinical preference for combination therapies in oncology. Systematic investigation of adjuvant effects with microtubule-stabilizing agents or DNA-damaging drugs could reveal clinically actionable therapeutic combinations.
These knowledge gaps collectively define a research roadmap: (1) elucidate off-target profiles through proteome-wide screening, (2) develop prodrug strategies to enhance biopharmaceutical properties, (3) determine high-resolution target complex structures, and (4) evaluate combinatorial efficacy in multidrug-resistant cancer models. Addressing these priorities will transform this structurally unique benzofuran derivative from a promising in vitro tool compound into a translational candidate worthy of advanced preclinical development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1